molecular formula C15H23N5 B14011198 s-Triazine, 1,2-dihydro-1-(p-butylphenyl)-4,6-diamino-2,2-dimethyl- CAS No. 4653-73-0

s-Triazine, 1,2-dihydro-1-(p-butylphenyl)-4,6-diamino-2,2-dimethyl-

Cat. No.: B14011198
CAS No.: 4653-73-0
M. Wt: 273.38 g/mol
InChI Key: PCJOVXVEEYNISX-UHFFFAOYSA-N
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Description

5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a butylphenyl group and two amino groups attached to the triazine ring

Preparation Methods

The synthesis of 5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-n-butylphenylamine and cyanuric chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Synthetic Route: The p-n-butylphenylamine is reacted with cyanuric chloride in the presence of a base, such as triethylamine, to form the desired triazine compound. The reaction is typically monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

    Purification: The crude product is purified using methods such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the triazine ring and form corresponding amines and carboxylic acids.

Scientific Research Applications

5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and coatings.

Mechanism of Action

The mechanism of action of 5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:

    2,4-Diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine: This compound lacks the butylphenyl group, making it less hydrophobic and potentially altering its biological activity.

    5-N-(p-n-Butylphenyl)-2,4-diamino-1,3,5-triazine: This compound lacks the dimethyl groups, which may affect its stability and reactivity.

    5-N-(p-n-Butylphenyl)-2,4-diamino-6-methyl-1,6-dihydro-1,3,5-triazine: This compound has only one methyl group, which may influence its chemical properties and interactions with molecular targets.

The unique combination of the butylphenyl group and the dimethyl groups in 5-N-(p-n-Butylphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

4653-73-0

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

1-(4-butylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H23N5/c1-4-5-6-11-7-9-12(10-8-11)20-14(17)18-13(16)19-15(20,2)3/h7-10H,4-6H2,1-3H3,(H4,16,17,18,19)

InChI Key

PCJOVXVEEYNISX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N

Origin of Product

United States

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